molecular formula C14H22N2O2 B3072331 tert-butyl N-[2-amino-1-(4-methylphenyl)ethyl]carbamate CAS No. 1016716-24-7

tert-butyl N-[2-amino-1-(4-methylphenyl)ethyl]carbamate

Cat. No.: B3072331
CAS No.: 1016716-24-7
M. Wt: 250.34 g/mol
InChI Key: DOGRNNXCMUAJLF-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-amino-1-(4-methylphenyl)ethyl]carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is known for its role in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-amino-1-(4-methylphenyl)ethyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-amino-1-(4-methylphenyl)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-[2-amino-1-(4-methylphenyl)ethyl]carbamate is used as a protecting group for amines. It can be easily installed and removed under mild conditions, making it valuable in peptide synthesis and other complex organic reactions .

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for modifying biologically relevant molecules .

Medicine: In medicinal chemistry, this compound is used in the development of drug candidates. It serves as an intermediate in the synthesis of various therapeutic agents .

Industry: The compound is used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it valuable in the manufacturing of polymers, coatings, and other industrial products .

Comparison with Similar Compounds

    tert-Butyl carbamate: Another carbamate used as a protecting group for amines.

    N-Boc-ethanolamine: A similar compound used in organic synthesis for protecting amine groups.

    tert-Butyl N-(4-bromobutyl)carbamate: Used in the synthesis of various organic compounds.

Uniqueness: tert-Butyl N-[2-amino-1-(4-methylphenyl)ethyl]carbamate is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to act as a protecting group under mild conditions makes it particularly valuable in complex organic syntheses .

Properties

IUPAC Name

tert-butyl N-[2-amino-1-(4-methylphenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-10-5-7-11(8-6-10)12(9-15)16-13(17)18-14(2,3)4/h5-8,12H,9,15H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGRNNXCMUAJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CN)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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